molecular formula C17H23NO B1325547 Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone CAS No. 898777-01-0

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

Cat. No.: B1325547
CAS No.: 898777-01-0
M. Wt: 257.37 g/mol
InChI Key: NOUVGCIXNZPDQK-UHFFFAOYSA-N
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Description

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is an organic compound with the molecular formula C17H23NO It is a ketone derivative characterized by a cyclopentyl group attached to a phenyl ring, which is further substituted with a pyrrolidinomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone typically involves the following steps:

    Formation of the Pyrrolidinomethyl Intermediate: This step involves the reaction of pyrrolidine with a suitable alkylating agent to form the pyrrolidinomethyl group.

    Attachment to the Phenyl Ring: The pyrrolidinomethyl group is then attached to the phenyl ring through a nucleophilic substitution reaction.

    Formation of the Ketone:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidinomethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds or other interactions with active sites, while the pyrrolidinomethyl group may enhance binding affinity or specificity. The cyclopentyl group contributes to the overall hydrophobicity and stability of the molecule.

Comparison with Similar Compounds

    Cyclopentyl 4-(methyl)phenyl ketone: Lacks the pyrrolidinomethyl group, resulting in different chemical properties and reactivity.

    Cyclopentyl 4-(piperidinomethyl)phenyl ketone: Contains a piperidinomethyl group instead of pyrrolidinomethyl, which may alter its biological activity.

    Cyclopentyl 4-(dimethylamino)methylphenyl ketone: The presence of a dimethylamino group can significantly change its chemical behavior and applications.

Uniqueness: Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is unique due to the presence of the pyrrolidinomethyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

cyclopentyl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c19-17(15-5-1-2-6-15)16-9-7-14(8-10-16)13-18-11-3-4-12-18/h7-10,15H,1-6,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUVGCIXNZPDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=C(C=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642775
Record name Cyclopentyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-01-0
Record name Cyclopentyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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